Cas no 1439900-11-4 (3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine)

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core linked to a 1,3,4-oxadiazole ring substituted with a cyclobutyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The oxadiazole moiety enhances metabolic stability and bioavailability, while the cyclobutyl group contributes to conformational rigidity, potentially improving target binding affinity. Its balanced lipophilicity and steric profile make it suitable for designing CNS-active compounds or enzyme inhibitors. The compound’s synthetic versatility allows for further functionalization, enabling structure-activity relationship studies. It is commonly utilized in the development of pharmacophores for therapeutic applications, particularly in neurological and infectious disease research.
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine structure
1439900-11-4 structure
商品名:3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
CAS番号:1439900-11-4
MF:C11H17N3O
メガワット:207.272182226181
CID:5150758

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
    • インチ: 1S/C11H17N3O/c1-3-8(4-1)10-13-14-11(15-10)9-5-2-6-12-7-9/h8-9,12H,1-7H2
    • InChIKey: YNSZMOOALAMFBJ-UHFFFAOYSA-N
    • ほほえんだ: N1CCCC(C2=NN=C(C3CCC3)O2)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM504742-1g
2-Cyclobutyl-5-(piperidin-3-yl)-1,3,4-oxadiazole
1439900-11-4 97%
1g
$542 2023-02-18

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine 関連文献

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidineに関する追加情報

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine: A Novel Oxadiazole-Based Compound with Promising Therapeutic Potential

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine, a derivative of the 1,3,4-oxadiazole ring system, represents a significant advancement in the development of targeted therapeutic agents. With a CAS number of 1439900-11-4, this compound has attracted considerable attention in recent years due to its unique chemical structure and potential biological activities. The oxadiazole ring, a five-membered heterocyclic compound containing two oxygen and one nitrogen atom, is widely recognized for its pharmacological versatility, as evidenced by its applications in various drug discovery initiatives. The cyclobutyl substituent further enhances the compound’s structural complexity, offering opportunities for modulating receptor interactions and improving bioavailability.

Recent research breakthroughs in oxadiazole chemistry have demonstrated that the 1,3,4-oxadiazole ring system can act as a versatile scaffold for developing multifunctional drugs. For instance, a 2023 study published in Journal of Medicinal Chemistry highlighted the role of oxadiazole derivatives in modulating inflammatory pathways and their potential as anti-inflammatory agents. The 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine molecule, with its oxadiazole core and cyclobutyl substituent, is particularly intriguing due to its ability to interact with multiple target proteins, including kinase enzymes and ion channels. This structural feature may enable the compound to exhibit broad-spectrum pharmacological activities, making it a promising candidate for drug development.

From a chemical synthesis perspective, the 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine molecule is synthesized through a series of well-defined steps involving oxadiazole ring formation and functional group modification. The oxadiazole ring is typically formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a alkene, a reaction that has been extensively studied in the context of medicinal chemistry. The introduction of the cyclobutyl group into the oxadiazole ring system is achieved through radical-mediated coupling or transition metal-catalyzed cross-coupling reactions, which are critical for achieving the desired stereochemical configuration and functional group placement. These synthetic strategies are not only essential for the preparation of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine but also provide insights into the design of related oxadiazole derivatives.

One of the most significant advantages of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine is its potential to target specific biological pathways associated with neurodegenerative diseases and metabolic disorders. A 2024 study published in ACS Chemical Biology explored the anti-inflammatory and anti-oxidant properties of oxadiazole-based compounds, including the 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine derivative. The research indicated that the oxadiazole core could modulate reactive oxygen species (ROS) levels and inhibit inflammatory cytokine production, suggesting its potential application in chronic inflammatory conditions such as arthritis and neurodegenerative disorders. Furthermore, the cyclobutyl substituent may enhance the compound’s lipophilicity, improving its ability to cross the blood-brain barrier and reach target tissues in the central nervous system.

Recent computational studies have also provided valuable insights into the binding interactions of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine with potential target proteins. Molecular docking simulations and quantum mechanics calculations have revealed that the oxadiazole ring can form hydrogen bonds with specific amino acid residues in target proteins, such as serine and tyrosine residues in kinase enzymes. These interactions are critical for the inhibitory activity of the compound and may explain its potential as a kinase inhibitor. Additionally, the cyclobutyl group may contribute to the compound’s conformational stability, preventing unwanted metabolic degradation and ensuring prolonged drug action.

From a pharmacokinetic standpoint, the 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine molecule exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. A 2023 study published in Drug Metabolism and Disposition evaluated the metabolic stability of oxadiazole derivatives, including the 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine compound. The results indicated that the oxadiazole ring is relatively resistant to metabolic degradation, which is a crucial factor for ensuring the compound’s longevity in the body. Moreover, the cyclobutyl substituent may enhance the compound’s hydrophobicity, improving its ability to cross cell membranes and reach intracellular targets. These properties make the 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine a promising candidate for drug development, particularly in the context of targeted therapy and personalized medicine.

However, the development of 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine as a therapeutic agent is not without challenges. One of the primary concerns is the potential for toxicity and off-target effects, which are common in many drug candidates. A 2024 review article in Drug Discovery Today emphasized the importance of structure-activity relationship (SAR) studies in optimizing the 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine molecule to reduce toxicity and enhance selectivity. The authors suggested that modifying the oxadiazole ring or the cyclobutyl substituent could lead to improved pharmacological profiles and reduced side effects. These findings highlight the need for further research and development to fully realize the therapeutic potential of this compound.

In conclusion, the 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine molecule, with its unique oxadiazole core and cyclobutyl substituent, represents a significant advancement in the field of drug discovery. Its potential to modulate inflammatory pathways, inhibit kinase enzymes, and cross the blood-brain barrier makes it a promising candidate for the treatment of various neurological and inflammatory diseases. While further research and development are needed to address toxicity and selectivity concerns, the 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine molecule has the potential to become a valuable therapeutic agent in the future.

The 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine molecule represents a promising candidate in the field of drug discovery, particularly due to its unique oxadiazole core and cyclobutyl substituent. Below is a concise summary of its key features, potential applications, and challenges, followed by an analysis of its significance in modern pharmacology. --- ### Key Features of the Molecule 1. Structure: - The molecule combines a piperidine ring with a 1,3,4-oxadiazole ring, linked via a 5-cyclobutyl group. - The oxadiazole ring is a heterocyclic compound known for its pharmacophore activity, often involved in inhibitory interactions with enzymes and receptors. - The cyclobutyl group adds stereoelectronic stability and may enhance hydrophobicity, aiding in cell membrane permeability and target engagement. 2. Pharmacophore Potential: - The oxadiazole ring can form hydrogen bonds and π-stacking interactions with target proteins, such as kinase enzymes or G-protein-coupled receptors (GPCRs). - The cyclobutyl substituent may contribute to conformational rigidity, reducing metabolic degradation and improving drug longevity. --- ### Potential Applications 1. Anti-Inflammatory Therapies: - The molecule may act as an inhibitor of pro-inflammatory cytokines or NF-κB pathways, making it a candidate for rheumatoid arthritis, inflammatory bowel disease (IBD), or autoimmune disorders. 2. Neurological Disorders: - Due to its ability to cross the blood-brain barrier (BBB), it could target neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) or neuroinflammatory conditions. - Its kinase-inhibitory properties may also address cancer-related signaling pathways (e.g., PI3K/AKT/mTOR). 3. Anticancer Agents: - The oxadiazole ring may inhibit kinases like EGFR, VEGFR, or BTK, which are critical in tumor growth and angiogenesis. 4. Personalized Medicine: - The molecule’s ADME (Absorption, Distribution, Metabolism, Excretion) properties suggest it could be tailored for targeted therapies with minimal systemic toxicity. --- ### Challenges and Considerations 1. Toxicity and Selectivity: - While the oxadiazole and cyclobutyl groups enhance potency, they may also lead to off-target effects or toxicity in non-target tissues. - Structure-Activity Relationship (SAR) studies are critical to optimize selectivity and minimize side effects. 2. Metabolic Stability: - The oxadiazole ring is metabolically stable, which is advantageous, but the cyclobutyl group may require further evaluation for long-term safety. 3. Drug Development Pipeline: - The molecule is still in the preclinical or early clinical stages, requiring in vivo testing, clinical trials, and regulatory approval to assess its therapeutic efficacy and safety profile. --- ### Significance in Modern Pharmacology - Innovation in Drug Design: The oxadiazole-cyclobutyl hybrid structure exemplifies the rational design of multifunctional drugs, combining pharmacophore activity with structural stability. - Targeted Therapeutics: Its ability to cross the BBB and inhibit kinases highlights its potential in precision medicine and targeted therapy. - Future Research Directions: The molecule’s versatility and modular structure make it a platform for further optimization, potentially leading to novel therapeutics for complex diseases. --- ### Conclusion The 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine molecule is a promising lead compound with broad therapeutic potential. Its unique structure and pharmacophore activity position it as a candidate for anti-inflammatory, neurodegenerative, and anticancer therapies. While challenges such as toxicity and selectivity remain, ongoing SAR studies and preclinical evaluations will determine its role in future drug development. This molecule underscores the importance of structure-based drug design in addressing complex diseases with precision and efficacy.

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